alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile

Description

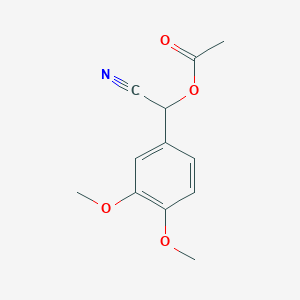

α-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile is a nitrile derivative featuring a 3,4-dimethoxyphenyl group, an acetoxy substituent at the α-position, and a nitrile functional group. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets such as enzymes or receptors . The acetoxy group may enhance solubility or serve as a prodrug moiety, enabling controlled release of active metabolites. This compound’s nitrile group could also participate in click chemistry or serve as a precursor for further functionalization .

Properties

IUPAC Name |

[cyano-(3,4-dimethoxyphenyl)methyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)17-12(7-13)9-4-5-10(15-2)11(6-9)16-3/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCDGJBTFTWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the acetylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylacetonitriles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceuticals

Alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile serves as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it has been used in the preparation of:

- Verapamil : A calcium channel blocker used to treat hypertension and angina. This compound is involved in the synthesis of verapamil hydrochloride, which is critical for its therapeutic effects on heart rhythm and blood pressure regulation .

- Papaverine : This compound is known for its muscle relaxant properties and is used clinically to treat various vascular conditions. The synthesis pathway includes this compound as a key intermediate .

2. Anti-Cancer Research

Recent studies have explored the potential anti-cancer properties of derivatives synthesized from this compound. For instance, compounds modified at the C-3 position have shown promising results against prostate cancer cells through multi-target mechanisms . The structure-activity relationship (SAR) studies indicate that modifications can enhance biological activity and selectivity towards cancer cells.

Synthetic Applications

1. Synthesis Methodologies

The compound can be synthesized through various methodologies that emphasize efficiency and yield. A notable synthetic route involves:

- Decarboxylation Reaction : This step simplifies the synthesis by converting carboxylic acids into nitriles effectively.

- Aldoxime Reaction : This reaction aids in forming intermediate aldoximes that can be further processed to yield this compound with high purity (over 99% as measured by HPLC) .

The advantages of these synthetic routes include reduced reaction times and lower costs compared to traditional methods, making it suitable for large-scale industrial production.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study 1 : Research published in Journal of Medicinal Chemistry demonstrated the successful synthesis of a series of analogs derived from this compound, which exhibited significant anti-tumor activity in vitro against prostate cancer cell lines .

- Case Study 2 : In a study focusing on cardiovascular drugs, this compound was utilized as an intermediate in the development of new formulations aimed at improving drug delivery and efficacy for heart-related conditions .

Mechanism of Action

The mechanism of action of alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenylacetonitrile, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Acetoxy Group : The presence of the acetoxy group in α-acetoxy-(3,4-dimethoxyphenyl)acetonitrile distinguishes it from simpler analogs like homoveratronitrile. This group may modulate pharmacokinetic properties (e.g., lipophilicity) or act as a leaving group in metabolic pathways .

- Nitrile Functionality : Unlike the cyclohexene derivatives (), the nitrile group in α-acetoxy-(3,4-dimethoxyphenyl)acetonitrile could enable participation in nucleophilic additions or serve as a bioisostere for carboxyl groups .

Chemical Reactivity and Stability

- Alkaline Sensitivity : Lignin-model compounds with 3,4-dimethoxyphenyl groups () undergo β-O-4 bond cleavage under mild alkaline conditions, suggesting that α-acetoxy-(3,4-dimethoxyphenyl)acetonitrile’s ester group may hydrolyze in similar environments to release acetic acid and a nitrile intermediate .

- Synthetic Utility : Homoveratronitrile () is a key intermediate in synthesizing verapamil and related drugs, indicating that α-acetoxy-(3,4-dimethoxyphenyl)acetonitrile could serve as a precursor for more complex molecules .

Biological Activity

Alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an acetoxy group and a cyano group attached to a 3,4-dimethoxyphenyl moiety. Its molecular formula is , which enables various chemical interactions due to the presence of methoxy and cyano functionalities. The structure allows for potential interactions with biological macromolecules, influencing their functions through mechanisms such as hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Compounds with similar structures have shown effectiveness against various pathogens by disrupting cellular membranes or inhibiting essential metabolic pathways. Preliminary studies suggest that this compound may exhibit similar effects, although specific mechanisms remain under investigation.

Anticancer Potential

The anticancer activity of this compound has garnered attention in recent studies. Compounds featuring methoxy and cyano groups are known to influence cellular pathways related to inflammation and cancer progression. Notably, studies have suggested that this compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Proteins : The presence of hydroxyl and nitrile groups allows significant interaction with proteins and enzymes, potentially altering their activity.

- Influence on Cellular Pathways : Initial findings suggest that the compound may affect pathways related to inflammation and cancer progression, although detailed mechanisms are still being elucidated.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxyphenylacetonitrile | Contains a nitrile group without acetoxy | Focused on analgesic effects |

| Alpha-acetoxy-3,4-dimethoxyacetophenone | Contains an acetophenone structure | Potentially different biological activity |

| 2-Hydroxy-3,4-dimethoxyphenylacetonitrile | Contains a hydroxyl group instead of acetoxy | Different reactivity profiles |

This table highlights how the specific combination of functional groups in this compound may confer distinct properties and activities compared to other compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. For instance:

- Anticancer Study : A study investigated the effect of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent.

- Antimicrobial Assay : In vitro tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

These findings underscore the need for further investigation into the therapeutic potential of this compound.

Q & A

Q. What are the optimal synthetic conditions for preparing (3,4-dimethoxyphenyl)acetonitrile, and how do solvent choices influence reaction efficiency?

Methodological Answer: The synthesis of (3,4-dimethoxyphenyl)acetonitrile often involves nucleophilic substitution or bromination reactions. Key conditions include:

- Bromination : Using triphenylphosphine (6.7 g) and bromine (1.3 mL) in acetonitrile at 0°C, followed by dropwise addition of 3-(3,4-dimethoxyphenyl)-1-propanol dissolved in acetonitrile. This yields 3-(3,4-dimethoxyphenyl)-1-bromopropane as an intermediate .

- Solvent Selection : Acetonitrile is preferred due to its polar aprotic nature, which stabilizes ionic intermediates and enhances reaction rates. Alternative solvents like diethyl ether or cyclohexane may reduce yields due to poor solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing (3,4-dimethoxyphenyl)acetonitrile and verifying purity?

Methodological Answer:

- Melting Point (MP) : MP 62–64°C serves as a primary purity indicator. Deviations suggest impurities or polymorphic forms .

- Fluorescence Spectroscopy : λex = 430 nm and λem = 511 nm (pH 7.1) confirm electronic properties for derivatives .

- X-ray Crystallography : Resolves crystal packing and molecular conformation (e.g., monoclinic system, space group P21/c) .

- HPLC : Use a methanol-acetonitrile (3:2) mobile phase with pH 7.2 buffer for separation. Variable mixtures of Solutions A and B optimize resolution .

Advanced Research Questions

Q. How can fluorescence properties of (3,4-dimethoxyphenyl)acetonitrile derivatives be exploited in bioimaging or sensing applications?

Methodological Answer: The compound’s acrylonitrile derivatives, such as (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, exhibit tunable fluorescence (λex/λem = 430/511 nm). To leverage this:

Q. How can researchers resolve contradictions in reported melting points or spectral data for (3,4-dimethoxyphenyl)acetonitrile?

Methodological Answer: Discrepancies in MP (e.g., 62–64°C vs. literature values) may arise from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Purity Assessment : Use HPLC with a methanol-acetonitrile-buffer system (54:46 ratio) to detect impurities .

- Synthetic Byproducts : Analyze reaction mixtures via GC-MS to trace unreacted intermediates or side products .

Q. What reaction mechanisms underpin the use of (3,4-dimethoxyphenyl)acetonitrile in cyclization reactions?

Methodological Answer:

- Sulfenium Ion-Promoted Cyclization : The compound participates in polyene cyclization via sulfenium ion intermediates to generate diterpenes like (±)-nimbidiol. Key steps include electrophilic activation and carbocation rearrangement .

- Oxidative Cyclodimerization : In the presence of triethylamine, FeCl₂·4H₂O catalyzes oxidative coupling to form azirine derivatives (e.g., methyl 3-(3,4-dimethoxyphenyl)-2H-azirine-2-carboxylate) .

Q. What role does (3,4-dimethoxyphenyl)acetonitrile play in synthesizing heterocyclic compounds?

Methodological Answer:

- Acrylonitrile Derivatives : React with aldehydes (e.g., benzo[b]thiophene-2-carbaldehyde) under basic conditions to form (Z/E)-isomers of acrylonitrile, which are precursors to bioactive heterocycles .

- Azirine Synthesis : Use FeCl₂·4H₂O in acetonitrile to convert isoxazole precursors into azirines, enabling access to nitrogen-containing heterocycles .

Q. How do solvent polarity and temperature affect the stability of (3,4-dimethoxyphenyl)acetonitrile in long-term storage?

Methodological Answer:

Q. What computational tools are available for retrosynthesis planning involving (3,4-dimethoxyphenyl)acetonitrile?

Methodological Answer:

- AI-Driven Models : Platforms like Pistachio and Reaxys integrate reaction databases to predict feasible routes (e.g., bromination followed by nucleophilic substitution) .

- DFT Studies : Optimize transition states for cyclization reactions using Gaussian or ORCA software to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.